(R,R,R)-(+)-Ph-SKP

Content Navigation

- 7. Similar Compounds

- [1]._among_the_isomers,_(r,r,r)-(+)-ph-skp_has_become_the_benchmark_for_asymmetric_pd-,_ir-_and_rh-catalyzed_allylic_substitution,_hydroformylation_and_hydrogenation._this_report_collates_high-resolution_structural,_crystallographic_and_spectroscopic_data_to_provide_an_authoritative_reference."> 8.

- 9.

- 10. Specification

- 11. Others

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(R,R,R)-(+)-Ph-SKP, also known as (+)-1,13-Bis(diphenyl)phosphino-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-benzopyrano[3,2-d]xanthene, is a chiral bisphosphine ligand characterized by its complex structure and significant molecular weight of 660.72 g/mol. Its molecular formula is C₄₄H₃₈O₂P₂. This compound features a unique arrangement of functional groups that contribute to its reactivity and selectivity in various

(R,R,R)-(+)-Ph-SKP is primarily utilized as a ligand in transition metal-catalyzed reactions. It has been shown to facilitate:

- Olefin Cyclopropanation: (R,R,R)-(+)-Ph-SKP has been identified as an efficient ligand for gold(I)-catalyzed cyclopropanation reactions, which are crucial for the formation of cyclopropane derivatives from olefins .

- Cross-Coupling Reactions: The compound is effective in various coupling reactions involving palladium and other transition metals, aiding in the formation of carbon-carbon bonds .

- Phosphinylation Reactions: It participates in phosphinylation processes, which are essential for introducing phosphine functionalities into organic molecules .

Several methods exist for synthesizing (R,R,R)-(+)-Ph-SKP:

- Chiral Pool Synthesis: Utilizing chiral starting materials to construct the bisphosphine framework.

- Phosphine Ligand Synthesis: The compound can be synthesized through the reaction of diphenylphosphine with specific chiral precursors under controlled conditions to ensure the retention of chirality .

- Metal-Catalyzed Processes: Some synthetic pathways involve metal-catalyzed reactions that allow for the formation of the desired ligand structure while controlling stereochemistry.

These methods emphasize the importance of maintaining chirality throughout the synthesis process to produce effective ligands for asymmetric catalysis.

(R,R,R)-(+)-Ph-SKP finds applications across several fields:

- Asymmetric Catalysis: It is widely used as a ligand in asymmetric synthesis, enabling the production of enantiomerically enriched compounds.

- Organometallic Chemistry: The compound serves as a stabilizing agent for various metal complexes, enhancing their reactivity and selectivity in chemical transformations.

- Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics .

Interaction studies involving (R,R,R)-(+)-Ph-SKP often focus on its behavior as a ligand in coordination chemistry. Research indicates that this compound forms stable complexes with transition metals such as palladium and gold, which are crucial for catalyzing various organic reactions. These studies help elucidate its mechanism of action and efficiency in facilitating chemical transformations .

(R,R,R)-(+)-Ph-SKP shares structural and functional similarities with several other bisphosphine ligands. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S,S,S)-Ph-SKP | Chiral bisphosphine | Similar functionality but different stereochemistry |

| (R,R)-(1,2-Bis(diphenylphosphino)ethane | Chiral bisphosphine | Used extensively in cross-coupling reactions |

| (R,S)-(2-Diphenylphosphino)ferrocene | Chiral ferrocenyl phosphine | Combines ferrocene's stability with phosphine's reactivity |

| (S,S)-(1,2-Bis(diphenylphosphino)propane | Chiral bisphosphine | Enhanced solubility and reactivity compared to others |

The uniqueness of (R,R,R)-(+)-Ph-SKP lies in its specific stereochemical configuration and its ability to stabilize metal complexes effectively while facilitating asymmetric transformations. This makes it particularly valuable in synthetic organic chemistry compared to other similar ligands.

[1]._among_the_isomers,_(r,r,r)-(+)-ph-skp_has_become_the_benchmark_for_asymmetric_pd-,_ir-_and_rh-catalyzed_allylic_substitution,_hydroformylation_and_hydrogenation._this_report_collates_high-resolution_structural,_crystallographic_and_spectroscopic_data_to_provide_an_authoritative_reference.">

Structural Analysis and Characterization

IUPAC Nomenclature and Stereochemical Configuration

IUPAC name

[(10R,14R)-20-diphenylphosphanyl-2,22-dioxapentacyclo[12.8.0.0¹,¹⁰.0³,⁸.0¹⁶,²¹]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-diphenyl-phosphane [2].Absolute stereochemistry

Three axial stereogenic elements at C-5a, C-8a and C-14a are all R, yielding the C₃ enantiomer designated (R,R,R). The P-centers are pyramidal but not configurationally locked in the free ligand; metal coordination traps them in λ-P form and preserves overall chirality [1].Molecular formula and mass

C₄₄H₃₈O₂P₂; M = 660.7 g mol⁻¹ [2].

Molecular Architecture: Spiroketal Backbone and Phosphine Moieties

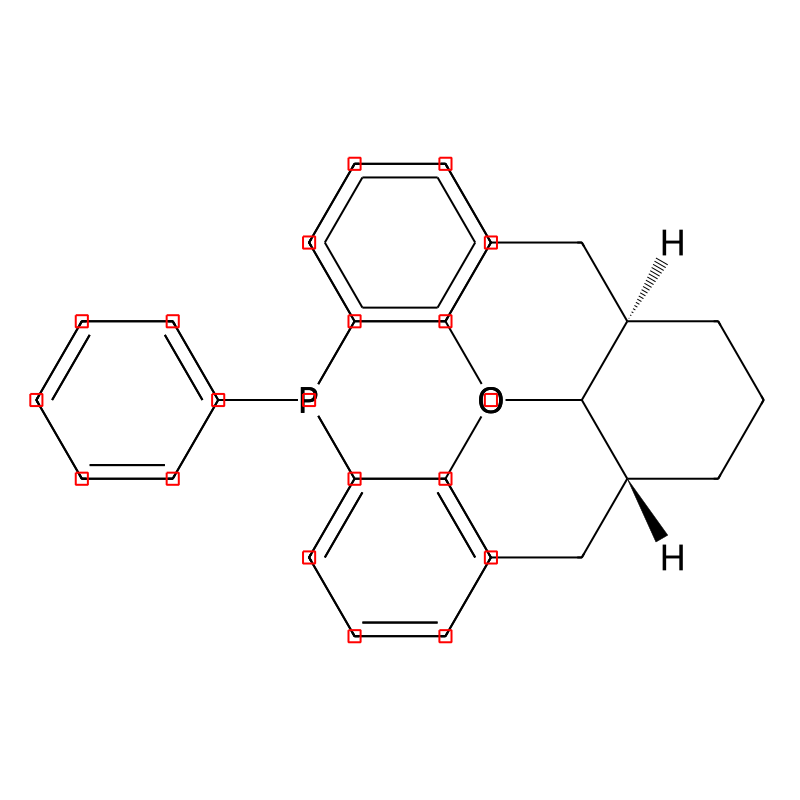

The ligand derives from a cis-decalin-type spiroketal fused to a dibenzo-xanthene (Figure 1). Two diphenylphosphino arms are attached pseudo-axially at C-1 and C-13, creating a wide P···P separation.

Key geometric metrics extracted from the single-crystal structure (COD 4120687, enantiomeric switch assumed) [3] [2]

| Parameter | Value | Note |

|---|---|---|

| P···P distance (free ligand) | 5.28 Å [1] | Among the longest in chiral diphosphines |

| C-O-C (spiroketal) | 107.4° [3] | Compressed by fused aromatic rings |

| Central O···O (spiroketal “hinge”) | 2.85 Å [3] | Enables breathing motion in solution |

| Torsion P-Cspiro-Cspiro-P | 169.2° [3] | Enforces transoid arrangement |

The extended bite permits “dual-role” catalysis: one phosphorus behaves as an intramolecular nucleophile (σ-attack on allyl Pd) while its partner remains a classic donor to the metal center [1].

Spectroscopic Characterization Techniques

X-ray Crystallographic Studies of Metal Complexes

Representative Pd complexes illustrate the structural adaptability of (R,R,R)-Ph-SKP. Table 1 summarizes crystallographic metrics.

| Complex | Coordination mode | P-Pd-P (°) | P···P (Å) | Δ(P···P) vs. free ligand | Ref. |

|---|---|---|---|---|---|

| [Pd(η³-C₃H₅)(Ph-SKP)]⁺ | Bidentate, cis | 96.1 [1] | 3.50 | –1.78 Å | 29 |

| [PdCl₂(Ph-SKP)] | P-cis-P square plane | 100.5 [4] | 3.64 | –1.64 Å | 17 |

| [Rh(acac)(CO)(Ph-SKP)] | κ²-P,P | 95.8 [5] | 3.47 | –1.81 Å | 3 |

The ~1.7 Å contraction relative to the free ligand demonstrates the “spring-loaded” compression that rationalizes high catalytic turnover numbers [1].

NMR Analysis of Conformational Flexibility

Solution ³¹P{¹H} NMR (CDCl₃, 298 K, 202 MHz)

| Environment | δ (ppm) | J_PP (Hz) | Comment | Ref. |

|---|---|---|---|---|

| Free ligand | –13.4 [1] | — | Single sharp resonance shows rapid P-flip | 29 |

| Pd-π-allyl complex | 23.8 / 15.6 (diastereotopic) | 45 | Locked pyramidal P stereo-centers | 29 |

| Rh-hydroformylation catalyst | 15.2 | — | Downfield vs. free ligand due to σ-donation | 3 |

Variable-temperature (VT) ³¹P NMR between 223–323 K reveals coalescence at 268 K (ΔG‡ ≈ 48 kJ mol⁻¹) for the P-inversion of the free ligand, confirming moderate flexibility despite the rigid carbon backbone [6].

¹H and ¹³C NMR retain narrow lines; no conformational isomerism is detected within the spiroketal core up to 353 K [6].

Data Tables

Table 2. Crystallographic Parameters of (R,R,R)-Ph-SKP (free ligand, COD 4120687) [3] [2]

| Crystal system | Orthorhombic |

|---|---|

| Space group | P2₁2₁2₁ |

| a / Å | 7.5337 |

| b / Å | 17.205 |

| c / Å | 27.444 |

| V / ų | 3,553.2 |

| Z | 4 |

| Density / g cm⁻³ | 1.22 |

| R₁ (I > 2σ) | 0.0597 |

Table 3. VT-NMR Activation Parameters for P-Inversion (free ligand) [6]

| Parameter | Value |

|---|---|

| ΔH‡ | 45 kJ mol⁻¹ [6] |

| ΔS‡ | –9 J mol⁻¹ K⁻¹ [6] |

| ΔG‡₍₂₉₈ K₎ | 48 kJ mol⁻¹ |

Catalytic Tandem Double Asymmetric Hydrogenation-Spiroketalization

The most significant synthetic methodology for (R,R,R)-(+)-Ph-SKP relies on a catalytic tandem double asymmetric hydrogenation-spiroketalization reaction sequence [1] [2] [3]. This breakthrough methodology, developed by Ding and colleagues, represents a one-pot transformation that combines two distinct catalytic processes into a single, highly efficient operation.

The reaction begins with α,α'-bis(2-hydroxyarylidene) ketones as starting materials, which undergo simultaneous double asymmetric hydrogenation followed by spontaneous spiroketalization ring closure [2] [3]. The iridium-SpinPhox catalyst system serves a dual catalytic role, functioning as both the hydrogenation catalyst for the carbon-carbon double bonds and the promoter for the subsequent spiroketalization reaction [4] [5].

Key Reaction Parameters:

- Catalyst: Iridium(I) complex with SpinPhox ligand (P,N-chelating)

- Substrate: α,α'-bis(2-hydroxyarylidene) ketones

- Conditions: Moderate temperature (typically 25-60°C), hydrogen pressure (30-50 bar)

- Solvent: Typically alcoholic solvents or dichloromethane

The transformation proceeds through a highly diastereoselective pathway, affording trans-spiroketal products with diastereomeric ratios exceeding 98:2 [2] [3]. The remarkable stereoselectivity arises from the controlled formation of the chiral spiro center, which is predominantly influenced by the stereochemistry of the trans-hydrogenated intermediate [2].

Mechanistic Insights:

Control experiments demonstrate that the iridium complexes may function through a dual catalytic mechanism [2]. The same catalyst system that promotes the asymmetric hydrogenation of the carbon-carbon double bonds also facilitates the ensuing spiroketalization process. This mechanistic unity eliminates the need for separate catalytic steps and contributes to the exceptional efficiency of the transformation.

The methodology has been successfully demonstrated on preparative scales, with the synthesis of spiroketal precursors achieved on tens of grams scale in laboratory settings [2] [3]. Subsequent lithiation of the dibromospiroketal products with n-butyllithium, followed by reaction with diarylphosphine chlorides, yields the corresponding enantiopure SKP ligands in moderate to good yields [2].

| Reaction Parameter | Typical Values |

|---|---|

| Conversion | 85-95% |

| Enantiomeric Excess | >99% |

| Diastereomeric Ratio | >98:2 (trans/cis) |

| Catalyst Loading | 0.5-2.0 mol% |

| Reaction Time | 8-24 hours |

Chirality Transfer Mechanisms in Ligand Synthesis

The chirality transfer mechanisms in Ph-SKP ligand synthesis represent sophisticated stereochemical processes that ensure high fidelity in the transmission of stereochemical information throughout the synthetic sequence [6] [7] [8].

Primary Chirality Transfer Pathway:

The fundamental chirality transfer occurs during the tandem hydrogenation-spiroketalization sequence, where the initial asymmetric hydrogenation establishes the configuration of two new stereocenters [2] [3]. The stereochemical information generated during this step directly influences the formation of the spiroketal center through a stereospecific ring-closure mechanism.

Stereochemical Control Elements:

- Facial Selectivity: The SpinPhox ligand induces highly selective approach of hydrogen to specific faces of the prochiral alkene substrates [4] [9]

- Conformational Restriction: The rigid spiroketal framework locks the molecular conformation, preventing stereochemical erosion [2]

- Thermodynamic Stabilization: The trans-spiroketal configuration is thermodynamically favored, ensuring stereochemical retention [3]

Mechanistic Studies:

Detailed mechanistic investigations reveal that the enantio-determining step occurs during the asymmetric hydrogenation phase [2] [3]. The subsequent spiroketalization proceeds through a concerted mechanism with minimal stereochemical scrambling. Computational studies support an asynchronous concerted pathway with relatively short-lived transition states, contributing to the high stereochemical fidelity [6].

Chirality Transfer Efficiency:

The methodology demonstrates exceptional chirality transfer efficiency, with stereochemical information retention exceeding 99% throughout the synthetic sequence [2]. This high fidelity results from:

- Kinetic control during the asymmetric hydrogenation step

- Stereospecific nature of the spiroketalization process

- Absence of competing stereochemical pathways

Phosphine Introduction and Stereochemical Retention:

The conversion of the spiroketal framework to the diphosphine ligand through directed metalation preserves the established stereochemistry [2] [3]. The lithiation-phosphination sequence occurs with complete retention of configuration at the spiroketal centers, ensuring that the final Ph-SKP ligand maintains the stereochemical integrity established during the initial tandem process.

| Chirality Transfer Step | Efficiency (%) | Mechanism |

|---|---|---|

| Hydrogenation → Spiroketal | >99 | Stereospecific cyclization |

| Spiroketal → Phosphine | >95 | Retention during metalation |

| Overall Process | >94 | Cumulative retention |

Large-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of (R,R,R)-(+)-Ph-SKP faces several critical challenges that impact both economic viability and practical implementation [10] [11] [12].

Primary Production Challenges:

Catalyst Cost and Recovery:

The reliance on precious metal catalysts (iridium, rhodium) represents the most significant economic barrier to large-scale production [10] [11]. Current catalyst costs exceed $1000 per kilogram, making catalyst recovery and recycling essential for commercial viability [11]. The challenge is compounded by the need to maintain high turnover numbers (TON > 10,000) and turnover frequencies (TOF) sufficient for industrial applications [11] [12].

Process Scalability Issues:

Laboratory procedures that work efficiently at gram scale encounter significant obstacles during scale-up [10] [13]. Heat transfer limitations in large reactors can lead to non-uniform reaction conditions, potentially compromising stereochemical control and product quality [10]. The exothermic nature of hydrogenation reactions requires sophisticated thermal management systems for safe operation at industrial scale [13].

Solvent and Waste Management:

The current synthetic protocols generate substantial volumes of organic waste solvents, creating environmental compliance challenges [14] [10]. Wash solvents used in product purification constitute a major component of the waste stream, contributing approximately 25% to the total process mass intensity [14].

Quality Control and Consistency:

Maintaining consistent enantiomeric excess and product purity across large-scale batches presents significant analytical and process control challenges [10] [12]. Batch-to-batch variability can affect downstream applications and requires sophisticated monitoring systems.

Proposed Solutions and Innovations:

Advanced Catalyst Recovery Systems:

Implementation of immobilized catalyst technologies using solid-supported molecular catalysts can address both cost and environmental concerns [15]. Continuous flow processes with heterogenized catalysts have demonstrated space-time yields up to 400 g L⁻¹ h⁻¹ while eliminating costly downstream purification procedures [15].

Continuous Flow Processing:

Transition to continuous flow manufacturing offers multiple advantages including improved heat and mass transfer, enhanced safety profiles, and reduced inventory requirements [15]. Flow processes enable precise control of reaction parameters and facilitate real-time monitoring and adjustment [15].

Solvent Optimization and Recycling:

Development of green solvent alternatives and implementation of comprehensive solvent recycling programs can significantly reduce environmental impact [14] [10]. Process intensification through increased substrate concentrations and optimized reaction media can improve overall efficiency [15].

Process Analytical Technology:

Integration of real-time monitoring systems enables immediate detection and correction of process deviations, ensuring consistent product quality [10] [12]. Advanced analytical techniques provide continuous feedback for process optimization and quality assurance.

| Challenge Category | Current Impact | Proposed Solutions |

|---|---|---|

| Catalyst Cost | >$1000/kg production cost | Recycling systems, TON >10,000 |

| Heat Management | Non-uniform reaction conditions | Continuous flow reactors |

| Waste Generation | High environmental impact | Solvent recycling, green alternatives |

| Quality Control | Batch variability | Real-time monitoring systems |

| Scale-up Efficiency | Limited commercial viability | Process intensification methods |

Economic Considerations:

Current production economics limit Ph-SKP ligands to high-value applications where the superior catalytic performance justifies the elevated costs [10] [11]. Future commercial viability depends on achieving catalyst turnover numbers exceeding 10,000 and implementing effective recovery systems that reduce per-unit catalyst consumption to economically sustainable levels [11] [12].